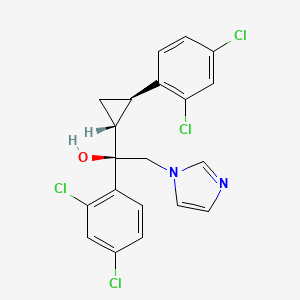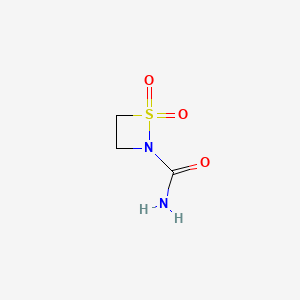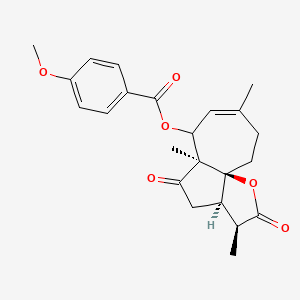
Citalopram-d6 N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram . Citalopram is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor .
Molecular Structure Analysis
The molecular formula of Citalopram-d6 N-Oxide is C20H15D6FN2O2 . The molecular weight is 346.43 .Chemical Reactions Analysis
Citalopram, the parent compound of Citalopram-d6 N-Oxide, undergoes thermal degradation in a single step after melting at 189.3 °C . The decomposition is suggested to occur via HBr, dimethylamine, and fluorobenzene . Citalopram oxidation was also examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes .科学的研究の応用
Degradation and Environmental Presence
Research on the degradation of Citalopram, a selective serotonin reuptake inhibitor widely used for treating anxiety and control disorders, under simulated sunlight has identified Citalopram N-Oxide as a minor photoproduct. This indicates that Citalopram and its degradation products, including Citalopram N-Oxide, exhibit stability in various solutions but may dissipate to some extent in natural waters, suggesting environmental implications (Kwon & Armbrust, 2005). Another study evaluated the fate of Citalopram using water treatment technologies like ozonation, ClO2 oxidation, UV irradiation, and Fenton oxidation. It was found that these treatments could significantly reduce Citalopram concentration, with the identification of Citalopram N-Oxide among the transformation products, highlighting its environmental persistence and the effectiveness of treatment methods (Hörsing et al., 2012).
Analytical Detection and Pharmacokinetic Studies
Enantiomeric screening of racemic Citalopram and its metabolites, including Citalopram N-Oxide, in human urine showcases the methodological advancements in chiral separation and detection techniques. This is crucial for pharmacokinetic studies and understanding the metabolic pathways of Citalopram, offering insights into its efficacy and safety profile (Berzas-Nevado et al., 2006). Another study focused on the development of a novel Citalopram potentiometric membrane sensor for its determination in pharmaceutical formulation and urine. This research underscores the importance of accurate, precise, and simple methods for the detection of Citalopram and its metabolites, including N-Oxide, to ensure quality control and clinical monitoring (Faridbod et al., 2020).
作用機序
Target of Action
Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram . The primary target of Citalopram is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter is responsible for the reuptake of serotonin from the synaptic cleft . Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake .
Mode of Action
Citalopram selectively inhibits serotonin reuptake in the presynaptic neurons . This inhibition is primarily due to the S-enantiomer of Citalopram . It has minimal effects on norepinephrine or dopamine . It also displays little to no affinity for serotonin, dopamine, adrenergic, histamine, GABA, or muscarinic receptor subtypes .
Biochemical Pathways
Citalopram and its N-demethylated metabolites exist as racemic compounds . In vitro and in vivo tests showed that the effects of Citalopram and N-demethylcitalopram are mainly due to the S-enantiomers: S-citalopram and S-demethylcitalopram . In their in vitro inhibition of serotonin uptake, S-citalopram and S-demethylcitalopram are 167 and 6.6 times more potent, respectively, than the R-enantiomers .
Pharmacokinetics
Citalopram is rapidly absorbed after oral administration, with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . Due to its high lipophilicity, Citalopram has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of Citalopram is excreted as unchanged Citalopram in the urine, and approximately 10% is excreted in the feces .
Result of Action
The result of Citalopram’s action is the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This leads to an increase in serotonin concentrations in the synaptic cleft, enhancing serotonin signaling .
Action Environment
The action of Citalopram can be influenced by environmental factors. For instance, in the aquatic environment, Citalopram oxidation was examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes . This is because conventional wastewater treatment plants cannot remove Citalopram effectively .
Safety and Hazards
特性
IUPAC Name |
3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)


![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)



![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)